Lazabemide
Lazabemide
Laropiprant is a prostaglandin D2 receptor (DP1) antagonist with niacin-induced vasodilation inhibiting activity. Laropiprant binds to and inhibits the activity of DP1, a G-protein coupled receptor. Via competing with prostaglandin D2 (PG D2) for binding to DP1, this agent prevents PG D2-induced vasodilation and increased blood flow. As niacin induces the synthesis of PG D2, predominantly in the skin, administration of laropiprant may prevent niacin-induced vasodilation in the skin and facial flushing.
Laropiprant is an indolyl carboxylic acid.
Laropiprant is an ingredient in the EMA-withdrawn product Pelzont.
Laropiprant is an indolyl carboxylic acid.
Laropiprant is an ingredient in the EMA-withdrawn product Pelzont.
Brand Name:
Vulcanchem
CAS No.:
103878-84-8
VCID:
VC0532614
InChI:
InChI=1S/C8H10ClN3O/c9-6-1-2-7(12-5-6)8(13)11-4-3-10/h1-2,5H,3-4,10H2,(H,11,13)
SMILES:
C1=CC(=NC=C1Cl)C(=O)NCCN
Molecular Formula:
C21H19ClFNO4S
Molecular Weight:
199.64 g/mol
Lazabemide
CAS No.: 103878-84-8
Inhibitors
VCID: VC0532614
Molecular Formula: C21H19ClFNO4S
Molecular Weight: 199.64 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 103878-84-8 |
---|---|
Product Name | Lazabemide |
Molecular Formula | C21H19ClFNO4S |
Molecular Weight | 199.64 g/mol |
IUPAC Name | N-(2-aminoethyl)-5-chloropyridine-2-carboxamide |
Standard InChI | InChI=1S/C8H10ClN3O/c9-6-1-2-7(12-5-6)8(13)11-4-3-10/h1-2,5H,3-4,10H2,(H,11,13) |
Standard InChIKey | NXFFJDQHYLNEJK-CYBMUJFWSA-N |
Isomeric SMILES | CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CC[C@@H]3CC(=O)O)CC4=CC=C(C=C4)Cl)F |
SMILES | C1=CC(=NC=C1Cl)C(=O)NCCN |
Canonical SMILES | CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F |
Appearance | Solid powder |
Description | Laropiprant is a prostaglandin D2 receptor (DP1) antagonist with niacin-induced vasodilation inhibiting activity. Laropiprant binds to and inhibits the activity of DP1, a G-protein coupled receptor. Via competing with prostaglandin D2 (PG D2) for binding to DP1, this agent prevents PG D2-induced vasodilation and increased blood flow. As niacin induces the synthesis of PG D2, predominantly in the skin, administration of laropiprant may prevent niacin-induced vasodilation in the skin and facial flushing. Laropiprant is an indolyl carboxylic acid. Laropiprant is an ingredient in the EMA-withdrawn product Pelzont. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | (3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta(b)indol-3-yl acetic acid laropiprant MK-0524 |
Reference | 1: Ballesteros J, Maeztu AI, Callado LF, Meana JJ, Gutiérrez M. Specific binding of [3H]Ro 19-6327 (lazabemide) to monoamine oxidase B is increased in frontal cortex of suicide victims after controlling for age at death. Eur Neuropsychopharmacol. 2008 Jan;18(1):55-61. Epub 2007 Jun 13. PubMed PMID: 17570647. 2: Berlin I, Aubin HJ, Pedarriosse AM, Rames A, Lancrenon S, Lagrue G; Lazabemide in Smoking Cessation Study Investigators. Lazabemide, a selective, reversible monoamine oxidase B inhibitor, as an aid to smoking cessation. Addiction. 2002 Oct;97(10):1347-54. PubMed PMID: 12359039. 3: Jolkkonen J, Kauppinen R, Nyman L, Haapalinna A, Sivenius J. MAO-B inhibition by a single dose of l-deprenyl or lazabemide does not prevent neuronal damage following focal cerebral ischaemia in rats. Pharmacol Toxicol. 2000 Nov;87(5):242-5. PubMed PMID: 11129505. 4: Mason RP, Olmstead EG, Jacob RF. Antioxidant activity of the monoamine oxidase B inhibitor lazabemide. Biochem Pharmacol. 2000 Sep 1;60(5):709-16. PubMed PMID: 10927030. 5: Narabayashi H, Yamaguchi T, Sugi K, Mitamura H, Mizuno Y, Nakashima M. Safety study of lazabemide (Ro19-6327), a new MAO-B inhibitor, on cardiac arrhythmias and blood pressure of patients with Parkinson's disease. Clin Neuropharmacol. 1999 Nov-Dec;22(6):340-6. PubMed PMID: 10626094. 6: Cesura AM, Borroni E, Gottowik J, Kuhn C, Malherbe P, Martin J, Richards JG. Lazabemide for the treatment of Alzheimer's disease: rationale and therapeutic perspectives. Adv Neurol. 1999;80:521-8. Review. PubMed PMID: 10410766. 7: Dingemanse J, Wood N, Jorga K, Kettler R. Pharmacokinetics and pharmacodynamics of single and multiple doses of the MAO-B inhibitor lazabemide in healthy subjects. Br J Clin Pharmacol. 1997 Jan;43(1):41-7. PubMed PMID: 9056051. 8: Effect of lazabemide on the progression of disability in early Parkinson's disease. The Parkinson Study Group. Ann Neurol. 1996 Jul;40(1):99-107. PubMed PMID: 8687199. 9: Dingemanse J, Hussain Y, Korn A. Tyramine pharmacodynamics during combined administration of lazabemide and moclobemide. Int J Clin Pharmacol Ther. 1996 Apr;34(4):172-7. PubMed PMID: 8861736. 10: Cesura AM, Gottowik J, Lahm HW, Lang G, Imhof R, Malherbe P, Röthlisberger U, Da Prada M. Investigation on the structure of the active site of monoamine oxidase-B by affinity labeling with the selective inhibitor lazabemide and by site-directed mutagenesis. Eur J Biochem. 1996 Mar 15;236(3):996-1002. PubMed PMID: 8665924. 11: Bondiolotti GP, Galva MD, Villa F, Sciaba L, Picotti GB. In vitro effects on monoamine uptake and release by the reversible monoamine oxidase-B inhibitors lazabemide and N-(2-aminoethyl)-p-chlorobenzamide: a comparison with L-deprenyl. Biochem Pharmacol. 1995 Jun 29;50(1):97-102. PubMed PMID: 7605351. 12: Suzuki T, Akaike N, Ueno K, Tanaka Y, Himori N. MAO inhibitors, clorgyline and lazabemide, prevent hydroxyl radical generation caused by brain ischemia/reperfusion in mice. Pharmacology. 1995 Jun;50(6):357-62. PubMed PMID: 7568334. 13: Davis PP, Crews T, Bradford JJ, Edom RW. Determination of Ro 19-6327 (Lazabemide) in human plasma and urine by gas chromatography-negative chemical ionization mass spectrometry. J Chromatogr B Biomed Appl. 1995 Mar 24;665(2):327-35. PubMed PMID: 7795812. 14: Galva MD, Bondiolotti GP, Olasmaa M, Picotti GB. Effect of aging on lazabemide binding, monoamine oxidase activity and monoamine metabolites in human frontal cortex. J Neural Transm Gen Sect. 1995;101(1-3):83-94. PubMed PMID: 8695059. 15: Holford NH, Guentert TW, Dingemanse J, Kettler R. Pharmacodynamics of lazabemide, a reversible and selective inhibitor of monoamine oxidase B. Br J Clin Pharmacol. 1994 Jun;37(6):553-7. PubMed PMID: 7917773; PubMed Central PMCID: PMC1364814. 16: Guentert TW, Holford NH, Pfefen JP, Dingemanse J. Mixed linear and non-linear disposition of lazabemide, a reversible and selective inhibitor of monoamine oxidase B. Br J Clin Pharmacol. 1994 Jun;37(6):545-51. PubMed PMID: 7917772; PubMed Central PMCID: PMC1364813. 17: A controlled trial of lazabemide (Ro 19-6327) in levodopa-treated Parkinson's disease. Parkinson Study Group. Arch Neurol. 1994 Apr;51(4):342-7. PubMed PMID: 8155011. 18: Henriot S, Kuhn C, Kettler R, Da Prada M. Lazabemide (Ro 19-6327), a reversible and highly sensitive MAO-B inhibitor: preclinical and clinical findings. J Neural Transm Suppl. 1994;41:321-5. PubMed PMID: 7931245. 19: LeWitt PA, Segel SA, Mistura KL, Schork MA. Symptomatic anti-parkinsonian effects of monoamine oxidase-B inhibition: comparison of selegiline and lazabemide. Clin Neuropharmacol. 1993 Aug;16(4):332-7. PubMed PMID: 8374913. 20: A controlled trial of lazabemide (RO19-6327) in untreated Parkinson's disease. Parkinson Study Group. Ann Neurol. 1993 Apr;33(4):350-6. PubMed PMID: 8489205. |
PubChem Compound | 71307 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume